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molecular formula C7H8BrN5 B8462108 9-(2-bromoethyl)-9H-purin-2-amine

9-(2-bromoethyl)-9H-purin-2-amine

Cat. No. B8462108
M. Wt: 242.08 g/mol
InChI Key: YWTPXFZSOUGVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456282B2

Procedure details

17.92 g (0.1 mole) of 2-amino-9-(2-hydroxyethyl)purine was completely dissolved in 200 ml of 1,4-dioxane. The solution was added with 49.75 g (0.15 mole) of carbon tetrabromide and cooled below 5° C. To the cooled material, 39.34 g (0.15 mole) of triphenylphosphine was added, followed by stirring for 5 hours at room temperature. After completion of the reaction, 300 ml of water was added to the reaction product, which was then extracted four times with 500 ml portions of a mixed solution of chloroform and methanol (4:1). The organic layer was collected, and dried with anhydrous magnesium sulfate, followed by filtration and washing. The resulting filtrate was concentrated under reduced pressure, and crystallized from chloroform, 15.74 g (65%) of white 2-amino-9-(2-bromoethyl)purine.
Quantity
17.92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49.75 g
Type
reactant
Reaction Step Two
Quantity
39.34 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12]O)=[CH:4][N:3]=1.C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCOCC1>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][Br:15])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
17.92 g
Type
reactant
Smiles
NC1=NC=C2N=CN(C2=N1)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
49.75 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
39.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 5° C
ADDITION
Type
ADDITION
Details
was added to the reaction product, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted four times with 500 ml portions of a mixed solution of chloroform and methanol (4:1)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from chloroform, 15.74 g (65%) of white 2-amino-9-(2-bromoethyl)purine

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=NC=C2N=CN(C2=N1)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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